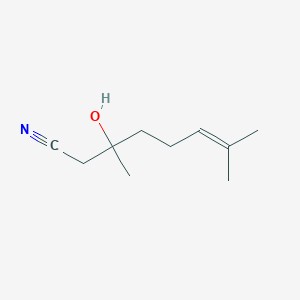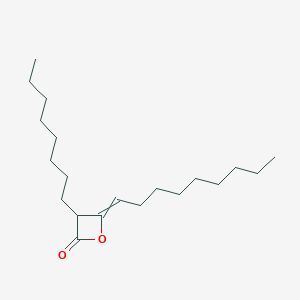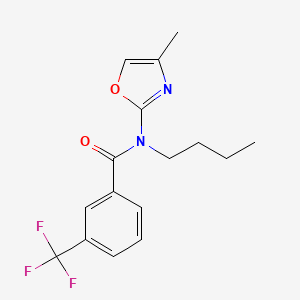
CID 23264441
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C7H17ClOSi2. This compound is characterized by the presence of a chloropropyl group attached to a disiloxane backbone. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common method involves the hydrosilylation reaction, where a chloropropylsilane is reacted with a disiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and scalable process.
Industrial Production Methods
In industrial settings, the production of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrosilylation Reactions: The disiloxane backbone can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, such as room temperature and neutral pH.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are often carried out at elevated temperatures (50-100°C) to enhance the reaction rate.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, hydroxyl, or thiol groups.
Hydrosilylation Reactions: Products include silicon-containing alkanes or alkenes, which can be further functionalized for various applications.
科学研究应用
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and materials.
Biology: Utilized in the modification of biomolecules and surfaces to enhance their properties, such as increasing hydrophobicity or biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The chloropropyl group can participate in nucleophilic substitution reactions, while the disiloxane backbone can engage in hydrosilylation reactions. These reactions enable the compound to modify surfaces, enhance material properties, and serve as a precursor for more complex molecules.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A compound with a similar chloropropyl group but a different backbone structure.
1-Bromo-3-chloropropane: Another halogenated compound with similar reactivity but different applications.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: A compound with both chloropropyl and chlorophenyl groups, used in different contexts.
Uniqueness
1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its disiloxane backbone, which imparts excellent thermal and chemical stability. This makes it particularly valuable in applications requiring durable and stable materials. Additionally, its ability to undergo both substitution and hydrosilylation reactions provides versatility in chemical synthesis and material modification.
属性
分子式 |
C7H18ClOSi2 |
|---|---|
分子量 |
209.84 g/mol |
InChI |
InChI=1S/C7H18ClOSi2/c1-10(2)9-11(3,4)7-5-6-8/h5-7H2,1-4H3 |
InChI 键 |
SKQCZOXBLCNCIU-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)O[Si](C)(C)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)


![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)



